molecular formula C11H12N2 B048129 1-Cyclopropyl-2-methylbenzimidazole CAS No. 118482-04-5

1-Cyclopropyl-2-methylbenzimidazole

Cat. No. B048129
M. Wt: 172.23 g/mol
InChI Key: PVNMWWNQQNYJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-methylbenzimidazole (CPMB) is a chemical compound with a molecular formula of C11H12N2. It is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. CPMB has been found to exhibit unique properties that make it an attractive candidate for use in the synthesis of new drugs and other related compounds.

Mechanism Of Action

The mechanism of action of 1-Cyclopropyl-2-methylbenzimidazole is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by disrupting the structure of certain proteins. Further research is needed to fully elucidate the mechanism of action of 1-Cyclopropyl-2-methylbenzimidazole.

Biochemical And Physiological Effects

1-Cyclopropyl-2-methylbenzimidazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as an antimicrobial or antifungal agent. 1-Cyclopropyl-2-methylbenzimidazole has also been found to have antitumor properties, making it a potential candidate for use in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 1-Cyclopropyl-2-methylbenzimidazole.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-Cyclopropyl-2-methylbenzimidazole is its high purity and yield when synthesized using the methods mentioned above. This makes it a useful compound for use in lab experiments. However, one limitation of 1-Cyclopropyl-2-methylbenzimidazole is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are several future directions for research involving 1-Cyclopropyl-2-methylbenzimidazole. One potential area of research is the development of new drugs based on the structure of 1-Cyclopropyl-2-methylbenzimidazole. Another potential area of research is the further elucidation of its mechanism of action, which could lead to a better understanding of its biochemical and physiological effects. Additionally, 1-Cyclopropyl-2-methylbenzimidazole could be further studied for its potential applications in the field of nanotechnology.

Scientific Research Applications

1-Cyclopropyl-2-methylbenzimidazole has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. 1-Cyclopropyl-2-methylbenzimidazole has also been shown to have potential as an inhibitor of certain enzymes, making it a promising candidate for use in the development of new drugs.

properties

CAS RN

118482-04-5

Product Name

1-Cyclopropyl-2-methylbenzimidazole

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-cyclopropyl-2-methylbenzimidazole

InChI

InChI=1S/C11H12N2/c1-8-12-10-4-2-3-5-11(10)13(8)9-6-7-9/h2-5,9H,6-7H2,1H3

InChI Key

PVNMWWNQQNYJIY-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1C3CC3

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC3

synonyms

1H-Benzimidazole,1-cyclopropyl-2-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.71 g (0.0115 mole) of N-cyclopropyl-1,2-phenylenediamine and 2.12 ml (0.0115 mole) of triethylorthoacetate in 50 ml of ethyl acetate was heated to reflux for 2 hours. The solvent was removed and the residue partitioned between chloroform and water. The organic phase was separated, dried over sodium sulfate and concentrated to give 1.87 g of a brown oil.
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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